Chroman-4-amine
Description
Significance of the Chroman Core Structure in Bioactive Molecules and Natural Products
The chroman core, also known as benzodihydropyran, is a recurring motif in a multitude of naturally occurring compounds and synthetic molecules with significant biological activity. researchgate.net This structural entity is a key component of flavonoids, a class of polyphenolic compounds abundant in plants, which are known for their antioxidant and health-promoting properties. rjptonline.org The chroman ring's unique conformation and the presence of the oxygen-containing pyran ring contribute to its ability to interact with various biological targets. gu.se
The versatility of the chroman scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. These include antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. ontosight.aiontosight.aiontosight.ai The ability of chroman derivatives to scavenge free radicals and inhibit lipid peroxidation underscores their potential in protecting cells from oxidative stress, a key factor in many diseases. Furthermore, modifications to the chroman ring system have led to the development of compounds with targeted activities, such as inhibitors of specific enzymes or modulators of receptor function. gu.seacs.org
Overview of Chroman-4-amine and its Derivatives as Research Scaffolds
This compound serves as a crucial starting material and a key intermediate in the synthesis of a vast number of research compounds. chemimpex.comlookchem.com Its amine functional group provides a reactive handle for the introduction of various substituents, allowing chemists to systematically modify the molecule's properties and explore structure-activity relationships (SAR). gu.se This has led to the creation of extensive libraries of this compound derivatives for screening against a wide range of biological targets.
The chiral nature of this compound, with the potential for (R) and (S) enantiomers, adds another layer of complexity and opportunity in drug design. cymitquimica.com Different enantiomers can exhibit distinct biological activities and potencies, making stereoselective synthesis a critical aspect of research in this area. lookchem.com The development of efficient and scalable methods for the enantioselective synthesis of chiral chroman-4-amines has been a significant focus, enabling the production of specific stereoisomers for detailed pharmacological evaluation. lookchem.com
Research has demonstrated that derivatives of this compound can act as potent and selective modulators of various biological targets. For instance, certain this compound sulfonamides have been identified as potent Kv1.5 potassium channel blockers, while diaminochroman carboxamides have shown high affinity as inhibitors of the human bradykinin (B550075) B1 receptor. lookchem.com These findings highlight the potential of the this compound scaffold in developing therapies for cardiovascular diseases and inflammatory pain.
Table 1: Examples of Bioactive this compound Derivatives and their Targets
| Derivative Class | Biological Target | Potential Therapeutic Application |
| This compound sulfonamides | Kv1.5 potassium channel | Cardiovascular diseases |
| Diaminochroman carboxamides | Bradykinin B1 receptor | Inflammatory pain, hypotension |
| Substituted chroman-4-ones | Sirtuin 2 (SIRT2) | Neurodegenerative diseases, cancer |
| Spirocyclic chroman derivatives | p300/CBP | Prostate cancer |
Historical Context and Evolution of this compound Research in Drug Discovery
The journey of this compound in drug discovery is intertwined with the broader history of chroman chemistry. Early research focused on the isolation and characterization of naturally occurring chroman-containing compounds. nih.gov The recognition of the chroman scaffold as a "privileged structure" spurred significant interest in the synthesis of novel derivatives. acs.orgnih.gov
The development of synthetic methodologies to access the chroman-4-one precursor has been a critical step. rsc.orgresearchgate.net These methods, including the base-promoted aldol (B89426) condensation followed by an oxa-Michael ring closure, have enabled the efficient production of the core chroman structure. gu.seacs.org Subsequent research has focused on the stereoselective synthesis of chroman-4-amines from these chroman-4-one intermediates. lookchem.com
Over the years, research has evolved from broad screening of chroman derivatives to more targeted drug design approaches. The understanding of structure-activity relationships has allowed for the rational design of this compound derivatives with improved potency and selectivity for specific biological targets. gu.seontosight.ai The use of computational modeling and molecular docking studies has further aided in predicting the binding interactions of these compounds with their target proteins, guiding the design of more effective drug candidates. nih.gov The continuous development of synthetic techniques and a deeper understanding of the biological roles of their targets ensure that this compound and its derivatives will remain a significant area of research in the pursuit of new medicines.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOFMNJNNXWKOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940312 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188198-38-1, 53981-38-7 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Chroman 4 Amine and Its Analogs
Stereoselective Synthesis of Chiral Chroman-4-amines
The synthesis of specific enantiomers of chroman-4-amines is crucial for their application in drug discovery. Several stereoselective methods have been established to control the chirality at the C4 position of the chroman ring.
A highly effective and scalable method for producing chiral chroman-4-amines begins with the enantioselective reduction of substituted chroman-4-ones. lookchem.commolaid.com The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a key reaction in this process. organic-chemistry.org This method facilitates the stereospecific reduction of the ketone group in chroman-4-one to a hydroxyl group, yielding (S)-chroman-4-ols with high enantiomeric excess. lookchem.com An improved protocol for the CBS reduction utilizes an in situ-generated B-H catalyst, which has been shown to be effective for a variety of substituted chroman-4-ones. lookchem.com This procedure is noted for its high enantioselectivity, often exceeding 99% ee, and its scalability without compromising the stereochemical outcome. lookchem.com The reaction is typically carried out using a borane (B79455) source, such as borane-N,N-diethylaniline complex, in a suitable solvent like methyl tert-butyl ether. lookchem.com
Table 1: Enantioselective CBS Reduction of Chroman-4-ones lookchem.com
| Entry | Chroman-4-one Substrate | Product ((S)-Chroman-4-ol) | Enantiomeric Excess (ee) |
|---|---|---|---|
| 1 | Chroman-4-one | (S)-Chroman-4-ol | >99% |
| 2 | 6-Chloro-chroman-4-one | (S)-6-Chloro-chroman-4-ol | >99% |
This table summarizes the high enantioselectivity achieved in the CBS reduction of various chroman-4-one substrates.
Following the enantioselective reduction to (S)-chroman-4-ol, a two-step sequence of azide (B81097) inversion and reduction is employed to obtain the desired (R)-chroman-4-amine. lookchem.commolaid.com The hydroxyl group of the (S)-chroman-4-ol is first converted into a good leaving group, typically a mesylate. lookchem.com Subsequent reaction with an azide source, such as tetra-N-butylammonium azide, proceeds via an SN2 reaction, resulting in the inversion of stereochemistry to form the (R)-azide. lookchem.com This azide intermediate is then reduced to the corresponding amine. lookchem.com Common reduction methods include Staudinger reaction conditions or catalytic hydrogenation. lookchem.commdpi.com While this inversion step is generally efficient, some degradation of the enantiomeric excess can occur. lookchem.com
The crude (R)-chroman-4-amines obtained from this sequence can be purified and the enantiomeric excess can be enhanced through the formation of diastereomeric salts with a chiral acid, such as (R)-mandelic acid or D-tartaric acid. lookchem.com This classical resolution technique allows for the selective crystallization of one diastereomer, leading to (R)-chroman-4-amine salts with excellent enantiopurity. lookchem.com
A distinct approach to chiral chroman-4-amines involves a copper-catalyzed asymmetric decarboxylative Mannich reaction. acs.orgnih.gov This method utilizes malonic acid half esters and cyclic aldimines as starting materials. acs.orgacs.org In the presence of a chiral copper(I)/(R,R)-Ph-Box complex, the reaction proceeds with high enantioselectivity to produce chiral β-amino esters. acs.orgnih.gov These β-amino esters can then be transformed into chiral chroman-4-amines without any loss of enantioselectivity. acs.org This strategy is particularly valuable as it provides access to highly functionalized chroman-4-amine derivatives. acs.org The reaction is believed to proceed through the nucleophilic attack of the malonic acid half ester on the aldimine, followed by decarboxylation. thieme-connect.com
Table 2: Catalytic Asymmetric Decarboxylative Mannich Reaction for β-Amino Ester Synthesis acs.org
| Entry | Aldimine Substrate | Malonic Acid Half Ester | Product (β-Amino Ester) Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| 1 | N-Ts-2,3-dihydro-1H-isoindol-1-imine | Benzyl 2-carboxyacetate | 91% | 96% |
| 2 | N-Bs-2,3-dihydro-1H-isoindol-1-imine | Methyl 2-carboxyacetate | 85% | 95% |
This table illustrates the efficiency and enantioselectivity of the copper-catalyzed decarboxylative Mannich reaction in producing chiral β-amino esters, which are precursors to chiral chroman-4-amines.
The resolution of racemic mixtures is a classical and still widely used method for obtaining enantiomerically pure chroman-4-amines. libretexts.org This technique involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral acid. libretexts.orgnih.gov Commonly used resolving agents for racemic amines include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.org The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org
For instance, crude racemic this compound can be treated with (R)-mandelic acid in a suitable solvent like isopropanol. lookchem.com The less soluble diastereomeric salt precipitates out of the solution, and upon filtration and subsequent treatment to remove the resolving agent, the desired enantiomer of this compound is obtained with high optical purity. lookchem.com This method has been successfully applied to various this compound derivatives, providing an effective means of chiral purification without the need for chromatography. lookchem.com
Reductive Amination Strategies from Chromanone Precursors
Reductive amination of chromanone precursors provides a direct route to chroman-4-amines. This method involves the reaction of a chroman-4-one with an amine in the presence of a reducing agent. A small library of gem-dimethylthis compound compounds has been synthesized using a straightforward reductive amination of the corresponding chromanone precursor. nih.gov This approach is particularly useful for creating a diverse set of this compound derivatives for screening in drug discovery programs. nih.govresearchgate.net
Metal-Free Synthetic Approaches
In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid potential metal contamination in the final products. nih.govrsc.org An efficient metal-free approach for the synthesis of carbamoylated chroman-4-ones has been developed. nih.govmdpi.com This method involves a cascade radical annulation of 2-(allyloxy)arylaldehydes with oxamic acids. nih.govmdpi.com The reaction is initiated by the generation of carbamoyl (B1232498) radicals from oxamic acids under metal-free conditions, which then undergo a decarboxylative radical cascade cyclization to form the chroman-4-one scaffold with an amide-containing side chain. nih.govmdpi.com While this method primarily yields chroman-4-ones, these can serve as precursors for the synthesis of chroman-4-amines through subsequent reduction and amination steps. Additionally, visible-light-driven, metal-free methods have been developed for the synthesis of 3-(arylmethyl)chroman-4-ones, which are also potential precursors to this compound derivatives. frontiersin.org
Cascade Radical Annulation Reactions
Cascade radical annulation has emerged as a powerful, atom- and step-economical strategy for building functionalized chroman-4-one scaffolds, the direct precursors to chroman-4-amines. nih.gov This approach typically involves the reaction of o-(allyloxy)arylaldehydes with a radical source. nih.gov The generated radical adds to the aldehyde, initiating a cascade of reactions including an intramolecular cyclization to form the chroman ring. frontiersin.org
Various radical precursors have been successfully employed to introduce diverse functional groups at the 3-position of the chroman-4-one ring. These include alkyl, acyl, trifluoromethyl, phosphoryl, and sulfonyl radicals. nih.gov For instance, organophotoredox catalysis has been used for the cascade radical annulation of 2-(allyloxy)arylaldehydes with N-(acyloxy)phthalimides to yield alkylated chroman-4-one derivatives. frontiersin.orgacs.org This method provides a foundation for creating a variety of substituted chroman-4-amines following a reductive amination step.
A notable example is the visible-light-driven radical cyclization and epoxidation of o-(allyloxy)arylaldehydes, which leads to the formation of spiroepoxy chroman-4-ones. researchgate.net These reactions can be catalyzed by complexes like Ru(bpy)₃Cl₂ under mild conditions, accommodating a range of electron-rich and electron-deficient substituents. researchgate.net
Decarboxylative Radical Cascade Cyclization
A related and highly effective strategy is the decarboxylative radical cascade cyclization, which utilizes carboxylic acids as readily available and stable radical precursors. frontiersin.orgmdpi.com This method avoids the pre-functionalization often required in other synthetic routes.
Several variations of this approach have been developed:
Silver-catalyzed cyclization: Silver nitrate (B79036) can catalyze the cascade decarboxylation-cyclization of aliphatic acids with 2-(allyloxy)arylaldehydes to produce alkylated chroman-4-ones. mdpi.com
Iridium-catalyzed annulation: Visible-light-induced, iridium-catalyzed cascade decarboxylative radical annulation of 2-(allyloxy)arylaldehydes with difluoroacetic acids has been used to synthesize difluoroalkylated chroman-4-ones. nih.govmdpi.com
Metal-free approaches: A significant advancement is the development of metal-free conditions. For example, using ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) as a mediator, carbamoyl radicals can be generated from oxamic acids. These radicals then undergo a decarboxylative cascade cyclization with 2-(allyloxy)arylaldehydes to afford amide-containing chroman-4-ones, which are precursors to amino-functionalized chroman-4-amines. mdpi.comnih.gov This method is valued for its operational simplicity and high functional group tolerance. mdpi.com
| Catalyst/Mediator | Radical Source | Starting Material | Product Type | Ref |
| Silver Nitrate | Aliphatic acids | 2-(allyloxy)arylaldehydes | Alkylated chroman-4-ones | mdpi.com |
| Iridium Photocatalyst | Difluoroacetic acids | 2-(allyloxy)arylaldehydes | Difluoroalkylated chroman-4-ones | nih.govmdpi.com |
| (NH₄)₂S₂O₈ (Metal-free) | Oxamic acids | 2-(allyloxy)arylaldehydes | Carbamoylated chroman-4-ones | mdpi.comnih.gov |
| Visible light/BPO (Metal-free) | Oxamic acids | 2-(allyloxy)arylaldehydes | Amide-substituted chroman-4-ones | x-mol.net |
Microwave-Assisted Synthetic Procedures
Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields. researchgate.net In the context of this compound synthesis, microwave-assisted procedures are primarily used for the efficient creation of the precursor chroman-4-one scaffold.
A key application is the base-mediated aldol (B89426) condensation of a substituted 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde. acs.orgacs.org This reaction, followed by an intramolecular oxa-Michael ring closure, efficiently assembles the chroman-4-one core. acs.org Using microwave heating at temperatures around 160–170 °C can shorten the reaction time to as little as one hour. acs.org This rapid and efficient synthesis provides quick access to a wide array of chroman-4-one precursors that can subsequently be converted to chroman-4-amines.
Furthermore, microwave assistance has been employed in multi-component reactions to build complex heterocyclic systems onto the chroman framework. For instance, the synthesis of 2-amino-4H-chromenes has been achieved through a microwave-accelerated condensation of arylaldehydes, malononitrile, and a phenol (B47542) derivative. researchgate.net While not directly producing chroman-4-amines, these methods highlight the utility of microwave chemistry in constructing related heterocyclic structures. researchgate.netnih.gov
| Reaction Type | Reactants | Conditions | Product | Ref |
| Aldol Condensation | 2'-hydroxyacetophenone, Aldehyde | DIPA, EtOH, 160-170 °C, 1h (Microwave) | 2-substituted chroman-4-one | acs.org |
| Multi-component Reaction | Arylaldehyde, Malononitrile, Resorcinol | WEPPA catalyst, Microwave | 2-amino-4H-chromene | researchgate.net |
| Spiro-heterocycle Synthesis | Dibromo-homophthalimide, Amine | Ethanol, 140 °C, 15 min (Microwave) | Spiro-isoquinoline-triazolidine | nih.gov |
Functionalization and Derivatization Techniques
The functionalization of the chroman ring is critical for modulating the properties of the final this compound molecule. These modifications are typically performed on the more stable chroman-4-one intermediate before conversion to the amine.
Halogen atoms are important substituents that can significantly alter the electronic properties of the molecule and serve as handles for further synthetic transformations. Halogens are typically introduced onto the aromatic portion of the chroman-4-one scaffold.
For example, 6,8-dihalo-substituted chroman-4-ones have been synthesized and shown to be potent inhibitors of certain enzymes. acs.orgacs.org The synthesis often starts with appropriately halogenated 2'-hydroxyacetophenones. For instance, reacting a 3',5'-dihalo-2'-hydroxyacetophenone with an aldehyde under microwave-assisted aldol condensation conditions yields the corresponding 6,8-dihalo-chroman-4-one. acs.org A variety of halogen combinations, such as dichloro, dibromo, and fluoro-chloro, have been incorporated using this method. acs.org
| Starting Material | Position of Halogenation | Resulting Compound Example | Ref |
| 3',5'-Dibromo-2'-hydroxyacetophenone | 6, 8 | 6,8-Dibromo-2-pentylchroman-4-one | acs.org |
| 3'-Bromo-5'-chloro-2'-hydroxyacetophenone | 6, 8 | 8-Bromo-6-chloro-2-pentylchroman-4-one | acs.org |
| 2'-Hydroxy-5'-fluoroacetophenone | 6 | 6-Fluoro-8-benzamido-chromen-4-one derivative | acs.org |
Attaching heterocyclic rings to the chroman framework is a common strategy to expand structural diversity. These moieties can be introduced at various positions on the chroman-4-one ring system.
One approach involves replacing the phenyl ring of a 2-phenyl-substituted chroman-4-one with an aromatic or aliphatic heterocycle. acs.org For example, derivatives containing pyridyl substituents have been synthesized. gu.se Another strategy involves building heterocyclic systems directly onto the chroman core. Microwave-assisted synthesis has been used to conjugate phenylthiazolidinone moieties with 2H-chromene derivatives, showcasing the construction of complex, multi-pharmacophoric molecules. mdpi.com
Furthermore, spiro-heterocycles, where a heterocyclic ring shares a single atom with the chroman structure, represent another important class. Spiro[chromane-2,4'-piperidin]-4-ones are a notable example, where modifications can be made to the piperidine (B6355638) ring's nitrogen atom. researchgate.net
Modifying the side chains of the chroman-4-one precursor is fundamental to creating a library of diverse chroman-4-amines. These modifications can be introduced at different positions, most commonly at the 2- and 3-positions.
2-Position: The introduction of alkyl side chains of varying lengths (e.g., pentyl) at the 2-position is readily achieved through the aldol condensation of a 2'-hydroxyacetophenone with the corresponding aliphatic aldehyde. acs.orgacs.org To improve properties like hydrophilicity, these alkyl chains can be further functionalized with terminal hydroxyl, carboxylic acid, ester, or amide groups. acs.org
3-Position: The 3-position can be functionalized through various methods. Bromination at the 3-position of the chroman-4-one ring provides a key intermediate for introducing substituents like amine, hydroxyl (via acetate), and cyano groups through substitution reactions. gu.se
Amide and Ester Groups: As discussed previously, cascade radical cyclizations are excellent methods for installing amide and ester functionalities. Decarboxylative cyclization with oxamic acids yields carbamoylated chroman-4-ones, mdpi.com while similar reactions with oxalates can produce ester-containing derivatives. researchgate.net
| Position | Modification | Synthetic Method | Example Functional Group | Ref |
| 2 | Alkyl Chain | Aldol Condensation | Pentyl | acs.orgacs.org |
| 2 | Functionalized Alkyl Chain | Aldol Condensation with functionalized aldehyde | Hydroxypropyl | acs.org |
| 3 | Amide | Decarboxylative Radical Cyclization | Carbamoyl | mdpi.comnih.gov |
| 3 | Ester | Cascade Radical Cyclization with oxalates | Alkoxycarbonyl | researchgate.net |
| 3 | Amine, Hydroxyl, Cyano | Bromination followed by substitution | -NH₂, -OH, -CN | gu.se |
| 8 | Amide | Acylation of 8-amino precursor | Benzamido | acs.org |
Structure Activity Relationship Sar Studies of Chroman 4 Amine Derivatives
Positional and Substituent Effects on Biological Activity
The type and position of substituents on the chroman-4-amine scaffold significantly dictate the compound's biological effects.
Modifications to the aromatic ring of the chroman structure have been shown to dramatically alter the biological activity of these derivatives.
Necessity of Aromatic Substitution: Unsubstituted 2-pentylchroman-4-one, a related precursor, was found to have lost all inhibitory activity against certain enzymes, highlighting the critical role of substituents on the aromatic system for achieving any level of inhibition. acs.orgnih.gov
Influence of Halogens: The introduction of halogen atoms at various positions has yielded significant insights.
Changing a 6-chloro substituent to a larger but less electronegative 6-bromo group was well-tolerated and maintained potent inhibitory activity. acs.orgnih.gov
Conversely, difluorinated derivatives with smaller but more electronegative substituents were considerably less active than other dihalogenated counterparts. acs.orgnih.gov This suggests that while electron-withdrawing groups generally enhance activity, electrostatic properties are not the sole determinants of strong inhibition. acs.orgnih.gov
A 6-chloro substituent alone led to a decrease in activity, but replacing it with an electron-withdrawing nitro group resulted in no change in activity. acs.org
The presence of a chlorine atom at the 6-position has been associated with enhanced antibacterial activity in some thiochroman-4-one (B147511) derivatives. rsc.org
Electron-Donating vs. Electron-Withdrawing Groups: Electron-rich chroman-4-ones have been generally found to be less potent inhibitors than their electron-poor counterparts. acs.orgnih.gov For instance, introducing an electron-donating methoxy (B1213986) group at the 6-position caused a significant decrease in inhibitory activity. acs.org In contrast, substitution with an electron-donating group at the 7th position has been shown to enhance pharmacological activity in some chromene derivatives, while an electron-withdrawing group at the same position decreases it. researchgate.net
Positional Importance: The position of the substituent on the aromatic ring is a key factor. Studies have indicated that a substituent at the 6-position is more critical for activity than one at the 8-position. acs.orgnih.gov A derivative lacking a substituent at the 6-position was significantly less potent than the parent compound. acs.orgnih.gov Substitution at the 7-position with a fluorine atom resulted in only weak inhibitory activity. acs.orgnih.gov
Steric Factors: The size of the substituents at the 6- and 8-positions is important for achieving significant inhibition. acs.orgnih.gov Replacing halogens with methyl groups led to a slight decrease in activity compared to chloro- and bromo-substituted compounds but a clear increase compared to difluorinated ones, supporting the importance of larger substituents at these positions. acs.orgnih.gov
Other Substituents: In a series of gem-dimethylthis compound compounds, derivatives bearing 6-Cl or 6,7-dimethyl substituents on the chroman-4-one moiety exhibited significant activity against certain bacteria and fungi. nih.gov
The following table summarizes the impact of various substituents on the aromatic ring of this compound and related chroman-4-one derivatives on their biological activity.
| Position | Substituent | Effect on Activity | Reference |
| 6 | Chloro (Cl) | Tolerated, maintains potency | acs.org, nih.gov |
| 6 | Bromo (Br) | Tolerated, maintains potency | acs.org, nih.gov |
| 6, 8 | Difluoro (F) | Decreased activity | acs.org, nih.gov |
| 6 | Nitro (NO₂) | No significant change | acs.org |
| 6 | Methoxy (CH₃O) | Decreased activity | acs.org |
| 6, 8 | Methyl (CH₃) | Slight decrease vs. Cl/Br, increase vs. F | acs.org, nih.gov |
| 7 | Fluoro (F) | Weak activity | acs.org, nih.gov |
| 6 | Chloro (Cl) / 6,7-Dimethyl | Significant antibacterial/antifungal activity | nih.gov |
| - | Unsubstituted | Loss of activity | acs.org, nih.gov |
The amine group at the 4-position is a critical component of the this compound scaffold, and its modification significantly influences biological activity. cymitquimica.com The presence of this amine group introduces a chiral center and allows for crucial hydrogen bonding interactions with biological targets. vulcanchem.com
Modifications of the amine group or its precursor, the carbonyl group in chroman-4-ones, have profound effects:
Carbonyl Group Importance: In studies on chroman-4-one derivatives, any modification of the carbonyl group at the 4-position, such as reduction to a hydroxyl group or its complete removal, resulted in a significant loss of inhibitory activity. acs.orgnih.gov This suggests that an important hydrogen bonding interaction with the target enzyme is lost upon modification. acs.org
Amine Group Modifications:
The introduction of sulfonamide groups at the C4 position has been proposed as a strategy to improve water solubility. vulcanchem.com
The development of carbamate (B1207046) derivatives as prodrugs has been suggested to enhance oral bioavailability. vulcanchem.com
In a study of gem-dimethylthis compound compounds, reductive amination of the corresponding chromanone precursor yielded a library of compounds with selective inhibitory activity. nih.gov
The following table highlights the effects of modifying the functional group at the 4-position of the chroman ring.
| Original Group (Position 4) | Modification | Resulting Group | Impact on Biological Activity | Reference |
| Carbonyl (C=O) | Reduction | Hydroxyl (-OH) | Significant loss of activity | acs.org, nih.gov |
| Carbonyl (C=O) | Removal | Methylene (-CH₂) | Significant loss of activity | acs.org, nih.gov |
| Amine (-NH₂) | Sulfonamide formation | Sulfonamide (-NHSO₂R) | Proposed to improve solubility | vulcanchem.com |
| Amine (-NH₂) | Carbamate formation | Carbamate (-NHCOOR) | Proposed to improve bioavailability | vulcanchem.com |
| Carbonyl (C=O) | Reductive Amination | Amine (-NH₂) | Yielded active inhibitors | nih.gov |
The this compound structure contains a chiral center at the C4 position, meaning it can exist as two non-superimposable mirror images called enantiomers ((R) and (S)). vulcanchem.com The spatial arrangement of the amine group, defined by its stereochemistry, significantly influences how the molecule interacts with its biological target. vulcanchem.com
Enantiomeric Purity and Activity: Enantiomeric purity is a critical determinant of pharmacological activity. vulcanchem.com The different spatial arrangements of the substituents in the (R) and (S) enantiomers can lead to distinct electrostatic potential surfaces. vulcanchem.com
Differential Binding: Molecular dynamics simulations have predicted that for some derivatives, one enantiomer may exhibit enhanced binding entropy compared to the other due to different patterns of water displacement in hydrophobic binding pockets. vulcanchem.com X-ray crystallography data from similar chroman derivatives has shown that the configuration of the amine group can alter the hydrogen-bonding networks within enzyme active sites. vulcanchem.com
Observed Differences in Activity: In studies of chroman-4-one inhibitors, analysis of individual enantiomers revealed that while the differences in inhibitory activities were sometimes small, one enantiomer, often the (S)-enantiomer, was slightly more potent. acs.org
The following table summarizes the influence of stereochemistry on the activity of this compound and related derivatives.
| Compound Type | Enantiomer | Observed/Predicted Effect | Reference |
| (S)-8-Chloro-6-methoxythis compound | (S) vs (R) | Predicted enhanced binding entropy for (S)-form | vulcanchem.com |
| Chroman-4-one inhibitors | (S) vs (R) | (S)-enantiomer slightly more potent | acs.org |
Conformational Analysis and Pharmacophore Modeling
Conformational analysis and pharmacophore modeling are computational techniques used to understand the three-dimensional arrangement of atoms in a molecule (conformation) and to identify the essential structural features required for biological activity (pharmacophore). slideshare.net
For this compound derivatives, these methods help in:
Identifying Bioactive Conformations: A conformational analysis can propose a putative bioactive conformation that fulfills the criteria of a specific pharmacophore model, aiding in the design of new compounds with desired activities. nih.gov
Pharmacophore Site Creation: Key pharmacophoric features for chroman-4-one derivatives have been identified, including hydrogen bond acceptors and donors, hydrophobic groups, and aromatic rings. amazonaws.comresearchgate.net
Guiding Drug Design: Pharmacophore models, often combined with molecular docking, can guide the design of new inhibitors by identifying the key interaction points between the ligand and its target. acs.org
Molecular Docking and Simulation Studies
Molecular docking and simulation are computational methods that predict the preferred orientation of a molecule when bound to a target protein and simulate its behavior over time. researchgate.netespublisher.com These studies provide valuable insights into the binding modes and interactions of this compound derivatives at a molecular level.
Binding Mode Prediction: Docking studies have been used to predict how this compound and its analogs bind to the active sites of various enzymes. nih.govresearchgate.net For instance, in the context of kinesin Eg5 inhibitors, docking showed that 2-styrylchromone derivatives bind well to the active site, with interactions including conventional hydrogen bonds, hydrophobic interactions, and pi-cation/anion interactions. espublisher.comespublisher.com
Understanding Inhibition Mechanisms: These simulations help to understand the mechanism of inhibition by visualizing the interactions between the small molecule and the amino acid residues of the target protein. espublisher.comespublisher.com
Confirming Experimental Findings: Molecular dynamics simulations can provide results that are consistent with in vitro experimental findings, strengthening the understanding of the structure-activity relationship. rsc.org For example, simulations of spiroquinoxalinopyrrolidine embedded chromanone hybrids showed better binding energy for the synthesized derivatives compared to a standard drug, corroborating their potent inhibitory activity. rsc.org
Predicting Stability and Dynamics: Molecular dynamics simulations are also used to analyze the stability, compactness, and flexibility of the ligand-protein complex over time. espublisher.comespublisher.com
Correlation between Physicochemical Properties and Biological Activity
The biological activity of this compound derivatives is also influenced by their physicochemical properties, such as lipophilicity (hydrophobicity) and the presence of polar functional groups.
Lipophilicity:
Highly lipophilic chroman-4-ones have shown limitations for use in more advanced biological tests. acs.org Efforts have been made to increase hydrophilicity by introducing heterofunctional groups to improve pharmacokinetic properties while retaining potent inhibitory activity. acs.org
The lipophilic nature of chromane (B1220400) derivatives is thought to help them cross cell membranes easily. researchgate.net
Polar Surface Area (PSA) and clogP: Structural modifications aimed at improving physicochemical properties have led to less lipophilic compounds with decreased calculated logP (clogP) values and larger polar surface areas (PSA), which can be more attractive for drug development. acs.org
Hydrogen Bonding: The presence of a free hydroxyl group, which can act as a hydrogen bond donor, has been identified as an important factor for the anti-inflammatory activity of some coumarin (B35378) derivatives, a related class of compounds. acs.org
The following table illustrates the relationship between physicochemical properties and the biological activity of this compound and related derivatives.
| Physicochemical Property | Observation | Impact on Activity/Properties | Reference |
| High Lipophilicity | Limits use in advanced biological tests | Reduced bioavailability/solubility | acs.org |
| Increased Hydrophilicity | Introduction of polar groups | Improved pharmacokinetic properties | acs.org |
| Decreased clogP / Increased PSA | Structural modifications | More attractive drug-like properties | acs.org |
| Presence of Hydrogen Bond Donors (e.g., -OH) | Important for some activities | Enhances biological effect (e.g., anti-inflammatory) | acs.org |
Mechanisms of Biological Activity and Receptor Interactions
Enzyme Inhibition Studies
Chroman-4-amine derivatives have been shown to interact with and inhibit various enzymes implicated in a range of diseases. These interactions are often selective and potent, making this class of compounds a promising area for drug discovery.
Derivatives of this compound have demonstrated notable inhibitory activity against butyrylcholinesterase (BuChE), an enzyme that plays a role in cholinergic signaling and is considered a target in advanced Alzheimer's disease. researchgate.net A study involving a library of gem-dimethylthis compound compounds found that they were selective inhibitors of equine serum BuChE (eqBuChE), with inhibitory concentrations in the micromolar range (7.6–67 μM). researchgate.netnih.gov Kinetic analyses revealed that these compounds act as mixed inhibitors. researchgate.netnih.gov Notably, some of these this compound derivatives were found to be more potent BuChE inhibitors than the benchmark drug, galantamine. researchgate.net
Interactive Data Table: BuChE Inhibition by this compound Derivatives
| Compound Type | Inhibition Range (IC50) | Enzyme Source | Inhibition Type |
|---|---|---|---|
| gem-dimethylchroman-4-amines | 7.6 – 67 μM | Equine Serum (eqBuChE) | Mixed |
While this compound derivatives show a preference for BuChE, they have also been investigated as acetylcholinesterase (AChE) inhibitors. researchgate.net The cholinergic hypothesis of Alzheimer's disease suggests that inhibiting AChE can be a therapeutic strategy. bohrium.com Heterodimers based on a chroman scaffold displayed preferential inhibition of BuChE over AChE. researchgate.net However, other studies on related chromenone derivatives have identified compounds with potent dual inhibitory activity against both AChE and monoamine oxidase B (MAO-B). acs.org For instance, 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one showed an IC50 value of 5.58 μM for human AChE. acs.org Kinetic studies of some chromanone derivatives have indicated a mixed-type inhibition mechanism for AChE. bohrium.com
Chroman-4-one derivatives, the precursors to chroman-4-amines, have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2). researchgate.netnih.gov SIRTs are a class of enzymes involved in cellular processes like aging and are implicated in neurodegenerative disorders. nih.gov A series of substituted chroman-4-one derivatives showed inhibitory concentrations in the low micromolar range, with a high selectivity for SIRT2 over SIRT1 and SIRT3. researchgate.netnih.gov The most potent of these was 6,8-dibromo-2-pentylchroman-4-one, with an IC50 of 1.5 μM. researchgate.netnih.gov Structure-activity relationship studies revealed that electron-withdrawing substituents at the 6- and 8-positions and an alkyl chain at the 2-position were favorable for potent SIRT2 inhibition. researchgate.netnih.gov Further research on novel chroman-4-one and chromone-based SIRT2 inhibitors has confirmed their high selectivity and potent inhibitory activity. acs.org
Interactive Data Table: SIRT2 Inhibition by Chroman-4-one Derivatives
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| 6,8-dibromo-2-pentylchroman-4-one | 1.5 | High for SIRT2 over SIRT1/SIRT3 |
| 8-bromo-6-chloro-2-pentylchroman-4-one | 4.5 | Selective for SIRT2 |
| 2-n-propyl derivative (1k) | 10.6 | Selective for SIRT2 |
| Chroman-4-one derivative (7a) | 4.3 (racemate), 1.5 (S-enantiomer) | Selective over SIRT1/SIRT3 |
| Chroman-4-one derivative (7b) | 3.7 (racemate) | Selective SIRT2 inhibitor |
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters and are significant targets in the treatment of neurodegenerative and psychiatric disorders. jmb.or.kr this compound derivatives have been investigated for their MAO inhibitory potential. A set of propargyl gem-dimethylchromanamines were synthesized and tested for MAO inhibition, showing moderate activity, with the most effective compound achieving 28% inhibition of MAO-B at a 1 µM concentration. nih.gov Other studies on related chroman-4-one derivatives have identified potent and selective MAO-B inhibitors. nih.govresearchgate.net For example, 5-hydroxy-2-methyl-chroman-4-one was found to be a selective and reversible competitive inhibitor of MAO-B with an IC50 value of 3.23 µM and a Ki value of 0.896 µM. nih.gov In contrast, it showed weaker inhibition of MAO-A with an IC50 of 13.97 µM. nih.gov
Pteridine reductase 1 (PTR1) is a key enzyme in the folate biosynthesis pathway of certain parasites, such as Trypanosoma brucei and Leishmania major, making it a valuable drug target. nih.govresearchgate.net Chroman-4-one derivatives have been investigated as inhibitors of this enzyme. nih.gov Three chroman-4-one analogues were synthesized and evaluated against T. brucei PTR1 (TbPTR1) and L. major PTR1 (LmPTR1). nih.gov One of these compounds demonstrated activity against both the enzymes and the parasites themselves, with a selectivity index greater than 7 and low toxicity. nih.gov Crystallographic studies of the complexes between these compounds and the enzymes have provided insights into their binding modes, which can aid in the future design of more potent anti-parasitic agents targeting PTR1. nih.govacs.org
The versatile chroman scaffold has been explored for its inhibitory activity against other enzyme systems as well. For instance, certain chromanone derivatives have been investigated as inhibitors of telomerase, an enzyme implicated in cancer. tandfonline.com Additionally, the chroman structure is found in compounds studied for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes. The broad inhibitory profile of chroman-based compounds highlights their potential as privileged scaffolds in the development of new therapeutic agents. researchgate.net
Receptor Modulation and Antagonism
Derivatives of the this compound scaffold have been identified as modulators and antagonists at several key receptors in the central nervous system and periphery. The nature of these interactions, including binding affinity and functional activity, dictates their potential applications in various therapeutic areas.
The γ-aminobutyric acid type A (GABAA) receptor system, particularly the α5 subtype, is a significant target for this compound derivatives. nih.gov GABAA receptors are ligand-gated ion channels that mediate fast synaptic inhibition in the central nervous system. acs.org The α5 subunit-containing GABAA receptors are of particular interest due to their high expression in the hippocampus and their role in cognition and memory. nih.gov
Research has highlighted certain this compound analogs as potent and selective antagonists for the GABAA receptor, with a notable preference for the α5 subtype. nih.gov For instance, (S)-6-FLUORO-CHROMAN-4-YLAMINE has been identified as a valuable research compound due to its selective antagonism at this specific receptor subtype. nih.gov This selectivity allows for the modulation of GABAergic signaling in brain regions crucial for memory and learning. nih.gov The ability of such compounds to selectively target the α5 subtype without broadly affecting other GABAA receptor functions is a key area of investigation for potential cognitive enhancement. nih.govfrontiersin.org
| Compound | Target | Activity | Potential Application | Source |
|---|---|---|---|---|
| (S)-6-FLUORO-CHROMAN-4-YLAMINE | GABAA Receptor α5 Subtype | Selective and potent antagonist | Studying cognitive function, potential for cognitive disorders | nih.gov |
The direct binding affinity of the parent this compound compound for opioid receptors is not extensively documented in the available literature. However, more complex molecules incorporating a chroman ring system have been investigated for their opioid receptor activity. For example, a series of spirocyclic derivatives, specifically N,N-Diethyl-3-hydroxy-4-(spiro[chromene-2,4′-piperidine]-4-yl) benzamide, have been developed as potent and selective delta (δ) opioid receptor agonists. acs.org The evaluation of opioid receptor binding typically involves competitive displacement of radiolabeled ligands (like [3H]diprenorphine or [3H]DAMGO) in preparations from cells expressing specific opioid receptor subtypes (μ, δ, or κ). google.commdpi.com Such studies determine the binding affinity (Ki), which indicates how strongly a compound binds to the receptor. google.com While direct data for this compound is scarce, the principles of these assays are fundamental to characterizing any novel compound's potential interaction with the opioid system. google.commdpi.com
The interaction of this compound derivatives with dopamine (B1211576) receptors, particularly the D2 subtype, has been explored primarily in the context of ensuring selectivity for other primary targets. For many therapeutic applications, high affinity for the D2 receptor is undesirable due to potential side effects.
In the development of novel 6-fluorochroman (B116937) derivatives as potential 5-HT1A receptor antagonists, selectivity against α1-adrenergic and D2-dopaminergic receptors was a key evaluation criterion. Radioligand binding assays confirmed that many of the novel compounds were not only good ligands for the 5-HT1A receptor but were also selective with respect to D2 receptors. This indicates a low binding affinity for the D2 receptor, which is a favorable characteristic for compounds targeting the 5-HT1A receptor. For example, studies on other classes of compounds, such as the selective α1D-adrenoceptor antagonist A-315456, have shown that it is possible to achieve high potency at a primary target with significantly weaker affinity (over 3000-fold weaker) at the dopamine D2 receptor. While direct affinity values for this compound at the D2 receptor are not the primary focus of most studies, the consistent finding of selectivity underscores its limited interaction with this particular dopamine subtype.
The serotonin (B10506) 1A (5-HT1A) receptor is a well-established target for chroman derivatives, particularly those with an amino group at the 3-position of the chroman ring. mdpi.com These compounds have been extensively evaluated for their dual affinity at the 5-HT1A receptor and the serotonin transporter.
Research has shown that chroman-3-amine (B1202177) derivatives can possess high affinity for the 5-HT1A receptor. Further structure-activity relationship (SAR) studies on lactam-fused chroman derivatives and other 3-aminochroman analogs have identified compounds with excellent binding affinities for both the 5-HT1A receptor and the 5-HT transporter. mdpi.com The antagonist activity of these compounds is often assessed using forskolin-stimulated adenylate cyclase assays in cells expressing human 5-HT1A receptors. Specific structural features, such as a cyclobutyl substitution on the basic nitrogen and the stereochemistry at the C-3 position of the chroman moiety, appear to be crucial for conferring antagonist activity at the 5-HT1A receptor. mdpi.com
| Compound Class/Derivative | Target | Binding Affinity (Ki) | Functional Activity | Source |
|---|---|---|---|---|
| Chroman-3-amine derivatives | 5-HT1A Receptor | High affinity reported | Not specified | |
| Lactam-fused chroman derivatives (e.g., Compound 5) | 5-HT1A Receptor & Serotonin Transporter | Ki = 96 nM (5-HT1A) Ki = 9.8 nM (SERT) | 5-HT1A agonist | |
| 6-Fluorochroman derivatives | 5-HT1A Receptor | Good to excellent ligands | Antagonist activity confirmed in vitro | |
| 3-Aminochroman derivatives with specific substitutions | 5-HT1A Receptor | Good to excellent affinity | Antagonism depends on specific structural features | mdpi.com |
The this compound scaffold is a key structural component in the development of potent, nonpeptide antagonists of the bradykinin (B550075) B1 (B1) receptor. acs.orggoogle.com The B1 receptor is typically not present in healthy tissues but is rapidly induced by tissue injury and inflammation, making it a promising target for treating chronic pain and neuroinflammation.
Structure-activity relationship studies have been performed on aryl sulfonamides that contain a chiral chroman diamine moiety. These investigations have led to the identification of highly potent antagonists of the human B1 receptor. Research has shown that variations in the sulfonamide portion of the molecule, particularly with 3- and 3,4-disubstituted aryl sulfonamides, and the presence of bulky secondary and tertiary amines at the benzylic amine position enhance potency at the B1 receptor. One of the most potent analogs identified, compound 38 from a specific study, demonstrated in vivo activity in animal models of inflammatory pain.
| Compound Class | Core Moiety | Target | Activity | Source |
|---|---|---|---|---|
| Aryl sulfonamides | Chiral chroman diamine | Human Bradykinin B1 Receptor | Potent antagonists | |
| Diaminochroman carboxamides | This compound | Human Bradykinin B1 Receptor | Potent antagonists, with specific analogs showing in vivo efficacy |
Research into the activity of chroman-based scaffolds has extended to orphan G protein-coupled receptors (GPCRs), which are implicated in a range of physiological and pathological processes. Studies have focused on chromen-4-one derivatives, a structurally related class, as ligands for GPR55, a lipid-activated GPCR considered a target for inflammation, neuropathic pain, and cancer.
A series of chromen-4-one-2-carboxylic acid derivatives have been synthesized and evaluated in β-arrestin recruitment assays. These compounds exhibited a tunable profile at the GPR55 receptor, ranging from full agonists to antagonists. Selectivity was assessed against the related orphan GPCRs, GPR18 and GPR35. While most compounds showed high selectivity for GPR55 over GPR18 and GPR35, some dual-activity compounds were also identified. For instance, one derivative, PSB-18177, was found to be a dual GPR35/GPR55 antagonist. At the GPR18 receptor, most of the tested chromen-4-one compounds showed no activation, indicating high selectivity.
| Compound Class | Target GPCR | Activity Profile | Selectivity Notes | Source |
|---|---|---|---|---|
| Chromen-4-one-2-carboxylic acid derivatives | GPR55 | Tunable profile from full agonist to antagonist | Generally selective over GPR18 and GPR35 | |
| GPR35 | Mostly inactive, but some dual GPR35/GPR55 antagonists identified (e.g., PSB-18177) | Selectivity varies with substitution | ||
| GPR18 | No activation observed for most compounds | High selectivity |
Modulation of Biochemical Pathways
This compound and its analogs have been shown to influence several critical biochemical signaling cascades. Their activity is not limited to a single target but often involves a multi-target approach, making them promising candidates for complex diseases.
The cholinergic system, crucial for cognitive functions like memory and learning, is a key target for many chroman-based compounds. bohrium.com A primary mechanism of action is the inhibition of cholinesterase enzymes, which are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh). mdpi.com By inhibiting these enzymes, the levels and duration of ACh in the synaptic cleft are increased, enhancing cholinergic neurotransmission. mdpi.comrsc.org
Derivatives of chroman have been investigated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). acs.orgresearchgate.net For instance, a series of gem-dimethylthis compound compounds demonstrated selective inhibition of equine serum BuChE, with inhibitory values in the micromolar range. researchgate.net Kinetic studies revealed that these compounds act as mixed inhibitors. researchgate.net
Furthermore, molecular docking studies have provided insights into the binding interactions of chroman derivatives with cholinesterases. For example, some chromen-4-one derivatives have been shown to act as dual binding site inhibitors of AChE, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS). nih.gov This dual inhibition is a characteristic shared with established drugs like donepezil (B133215). bohrium.com The chromenone moiety often occupies the PAS, while other parts of the molecule interact with the CAS. nih.gov
The following table summarizes the inhibitory activities of selected chroman-based compounds on cholinesterase enzymes.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its signaling is crucial for regulating neuronal excitability. nih.govbiorxiv.org Modulation of GABAergic pathways is a key mechanism for compounds with sedative, anxiolytic, and anticonvulsant properties. nih.govcapes.gov.br Certain chroman derivatives have been identified as modulators of GABAergic signaling.
For example, (S)-6-fluoro-chroman-4-ylamine acts as a selective and potent antagonist for the α5 subtype of the GABAA receptor. lookchem.com This selectivity makes it a valuable tool for studying the role of this specific receptor subtype in cognitive functions. lookchem.com The modulation of GABAergic signaling in the brain by this compound is believed to be crucial for its potential in improving memory and learning. lookchem.com
Other studies have explored the potential of chromen-4-one derivatives in targeting GABA receptors. nih.gov Molecular docking studies have suggested that some of these compounds can bind to GABA receptors with good affinity, indicating their potential to modulate GABAergic neurotransmission. nih.gov
The table below highlights a specific this compound derivative and its interaction with the GABAergic system.
The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in cell fate determination, proliferation, differentiation, and apoptosis. nih.govnih.gov Dysregulation of this pathway is implicated in the development and progression of various cancers. nih.govfrontiersin.org Targeting the Notch pathway has therefore emerged as a promising strategy in cancer therapy. nih.gov
A key enzyme in the Notch signaling cascade is γ-secretase, which is responsible for the final cleavage and activation of Notch receptors. nih.govmdpi.com Inhibition of γ-secretase is a primary approach to block Notch signaling. psgcas.ac.in Chroman-based structures have been investigated as potential γ-secretase inhibitors (GSIs). psgcas.ac.in
For instance, chroman-4-one fused 1,3,4-thiadiazole (B1197879) derivatives have been designed and studied for their antiproliferative activity against various cancer cell lines, with the proposed mechanism being the inhibition of the Notch signaling pathway through targeting γ-secretase. psgcas.ac.in Molecular docking studies have indicated that these compounds can interact with key amino acid residues in the ligand-binding domain of γ-secretase. psgcas.ac.in
It is important to note that while GSIs show promise, their lack of specificity can lead to side effects due to the inhibition of other γ-secretase substrates, such as the amyloid precursor protein (APP). alzforum.org
The table below summarizes the research on a chroman derivative targeting the Notch pathway.
Beyond specific signaling pathways, this compound and its derivatives engage in a variety of cellular and molecular mechanisms that contribute to their biological activities. These can include interactions with other enzymes, modulation of ion channels, and effects on cellular processes like oxidative stress.
Some chroman-4-one derivatives have been identified as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases. researchgate.netacs.org For example, 8-bromo-6-chloro-2-pentylchroman-4-one was found to be a potent inhibitor of SIRT2 with an IC50 of 1.5 µM. researchgate.net
Additionally, certain chromene derivatives have demonstrated neuroprotective effects by modulating signaling pathways such as the ERK-CREB pathway. mdpi.com One such derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline, was found to protect against excitotoxic neuronal cell death by enhancing the phosphorylation of the ERK-CREB pathway, a mechanism distinct from that of the NMDA receptor antagonist memantine. mdpi.com This compound also exhibited strong antioxidant properties. mdpi.com
The diverse biological activities of chroman-based compounds are often attributed to the "privileged structure" of the chroman scaffold, which allows for a wide range of chemical modifications and interactions with multiple biological targets. acs.org
The following table provides examples of the general cellular and molecular mechanisms of chroman derivatives.
Therapeutic and Research Applications of Chroman 4 Amine Derivatives
Oncology and Cancer Research
The chroman-4-one and thiochroman-4-one (B147511) skeletons, from which chroman-4-amine derivatives can be synthesized, have been identified as promising scaffolds for the development of potential anticancer agents. A number of derivatives have been synthesized and evaluated for their cytotoxic activities against various human tumor cell lines.
In one study, a series of 3-[3/4-(2-aryl-2-oxoethoxy)arylidene]chroman/thiochroman-4-one derivatives were synthesized and tested against sixty human tumor cell lines from nine different neoplastic diseases by the National Cancer Institute (NCI), USA. The results indicated that compounds containing the thiochromanone skeleton exhibited higher anticancer activity.
Chroman-4-one derivatives have also been investigated as selective inhibitors of Sirtuin-2 (SIRT2), an enzyme that is considered a target for cancer drug development. nih.gov Novel chroman-4-one and chromone-based SIRT2 inhibitors have been shown to retain high SIRT2 selectivity and potent inhibitory activity. nih.gov Two of these compounds demonstrated antiproliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with the effects correlating with their SIRT2 inhibition potency. nih.gov These compounds also increased the acetylation level of α-tubulin, confirming that SIRT2 is a likely target in these cancer cells. nih.gov
The cytotoxic effects of chromone (B188151) derivatives have been reported against various cancer cell lines, including leukemia and breast cancer cells. acs.org Research has also indicated their antiproliferative effects against lung and colon cancer cells. acs.org
Table 2: Anticancer Activity of Chroman-4-one/Thiochroman-4-one Derivatives
| Compound Class | Cancer Cell Lines | Activity | Key Findings |
|---|---|---|---|
| 3-[3/4-(2-aryl-2-oxoethoxy)arylidene]chroman/thiochroman-4-one derivatives | 60 human tumor cell lines from 9 neoplastic diseases | Varies | Thiochromanone-containing compounds showed higher anticancer activity. |
| Chroman-4-one and chromone-based SIRT2 inhibitors | Breast cancer (MCF-7) and lung carcinoma (A549) | Antiproliferative | Effects correlate with SIRT2 inhibition potency; increased α-tubulin acetylation. nih.gov |
| Chromone derivatives | Leukemia, breast, lung, and colon cancer cells | Cytotoxic and antiproliferative | Broad-spectrum anticancer potential. acs.org |
Antiproliferative Properties in Cancer Cells
Chroman-4-one derivatives have been identified as a promising class of compounds with significant antiproliferative effects against various cancer cell lines. Research has shown that these compounds can inhibit the proliferation of cancer cells through mechanisms such as the inhibition of specific enzymes crucial for cancer cell survival.
For instance, novel chroman-4-one and chromone-based derivatives have been developed as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme linked to pathologies like cancer. nih.govacs.orgacs.org Two such compounds demonstrated antiproliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines. nih.govacs.org The activity of these compounds was correlated with their potency in inhibiting SIRT2, which was further supported by the observed increase in the acetylation of α-tubulin, a known SIRT2 substrate, within the cancer cells. nih.govacs.org
Another study focused on flavanone/chromanone derivatives, including 3-benzylideneflavanones and their analogs, tested against five different colon cancer cell lines. nih.gov Three of the six tested compounds showed promising antiproliferative activity, with IC50 values (the concentration required to inhibit cell proliferation by 50%) ranging from approximately 8 to 30 µM, comparable to the reference chemotherapy drug cisplatin. nih.gov The cytotoxic activity was linked to the generation of oxidative stress within the cancer cells. nih.gov
Table 1: Antiproliferative Activity of Selected Chroman Derivatives
| Compound Class | Target Cell Lines | Key Findings | IC50/GI50 Values | Reference |
|---|---|---|---|---|
| Chroman-4-one/Chromone | Breast cancer (MCF-7), Lung carcinoma (A549) | Act as selective SIRT2 inhibitors, increasing α-tubulin acetylation. | Not specified | nih.govacs.org |
| Flavanone/Chromanone | Colon cancer cell lines | Exhibit potent antiproliferative activity comparable to cisplatin. | ~8–30 µM | nih.gov |
| Hydroxy 4-thioflavones | Breast cancer (MCF-7, T-47D, MDA-MB-468) | Showed significant growth inhibition profiles. | 15f: 0.03-0.47 µM; 16f: 1.27-1.81 µM | reading.ac.uk |
Induction of Apoptosis
A key strategy in cancer therapy is the induction of apoptosis, or programmed cell death, in malignant cells. Several derivatives based on the chroman structure have been shown to effectively trigger this process.
A study on dihydropyrano[2,3-g] chromene derivatives found that the compound 4-Clpgc was a potent inducer of apoptosis in K562 chronic myeloid leukemia cells. nih.gov Treatment with this compound led to a significant increase in the apoptotic cell population, from 6.09% in control cells to 84.10% in treated cells after 48 hours. nih.gov The mechanism was found to involve the upregulation of pro-apoptotic genes like Bax and TP53 and the downregulation of the anti-apoptotic gene BCL2. nih.gov
Similarly, a novel series of spiro[chroman-2,4'-piperidin]-4-one derivatives was synthesized and evaluated for cytotoxic effects. The most active compound in this series was found to induce early apoptosis in more than three-fold the number of MCF-7 breast cancer cells compared to controls after 24 hours of treatment. researchgate.net This induction of apoptosis was accompanied by an arrest of the cell cycle in the G2-M and sub-G1 phases. researchgate.net Research on another synthetic compound, which combines 1-phenyl-1H-pyrazole and 4H-chromen-4-one moieties, also reported that compounds of this type can induce apoptosis. researchgate.net
Targeting Specific Cancer Cell Lines (e.g., MDA-MB-231, MCF-7, Vero, Glioma)
The efficacy of chroman-based compounds has been demonstrated across a range of specific cancer cell lines, highlighting their potential for targeted therapies.
MDA-MB-231 and MCF-7 (Breast Cancer): These two cell lines are standard models for hormone-independent (MDA-MB-231) and hormone-dependent (MCF-7) breast cancer, respectively. nih.gov Numerous studies have shown the activity of chroman derivatives against them. Spiro[chroman-2,4'-piperidin]-4-one derivatives were cytotoxic to MCF-7 cells. researchgate.net Other research has utilized both MCF-7 and MDA-MB-231 cell lines to demonstrate the antiproliferative and apoptosis-inducing effects of various chroman and flavone derivatives. reading.ac.uknih.govresearchgate.net For example, novel hydroxy 4-thioflavones exhibited potent growth inhibition against MCF-7 cells (GI50 = 0.18 µM) and MDA-MB-231 cells (GI50 = 1.81 µM). reading.ac.uk
Glioma (Brain Cancer): The therapeutic potential of these compounds extends to brain tumors. In a study investigating the effects of 2H-chromenes, derivatives were shown to suppress the hypoxia-inducible factor (HIF-1) pathway in the LN229-HRE-Lux65 human glioma cell line under hypoxic conditions. orientjchem.org Since the HIF-1 pathway is critical for tumor adaptation and resistance, its inhibition represents a significant therapeutic target. orientjchem.org
Vero (Kidney Epithelial Cells): While extensively studied in various cancer cell lines, specific research detailing the antiproliferative activity of this compound derivatives against the Vero cell line was not prominently featured in the reviewed literature. Vero cells are typically used in virology and as a non-cancerous control cell line.
Anti-inflammatory Applications
Derivatives of the chroman scaffold have shown notable potential as anti-inflammatory agents. nih.govmdpi.com A series of novel chroman derivatives, including amidochromans and chromanyl esters, were synthesized and evaluated for their ability to inhibit the expression of Intercellular Adhesion Molecule 1 (ICAM-1) induced by tumor necrosis factor-alpha (TNF-α) on human endothelial cells. rsc.orgresearchgate.net The expression of ICAM-1 is a key step in the inflammatory response.
Within this series, the compound N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide was identified as the most potent inhibitor. rsc.org The study also established a structure-activity relationship, indicating that factors such as the chain length of the amide group and substituents on the phenyl ring significantly influence the inhibitory activity of these compounds. rsc.org
Anthelmintic and Antiparasitic Activity
Chroman-4-one derivatives have been explored as potential agents against parasitic diseases, including those caused by trypanosomatid parasites. nih.govnih.gov Researchers synthesized and evaluated three chroman-4-one analogues for their activity against Trypanosoma brucei (the parasite causing Human African Trypanosomiasis) and Leishmania infantum. nih.gov
These compounds were designed to target pteridine reductase 1 (PTR1), an essential enzyme for these parasites. nih.govnih.gov The most potent derivative, compound 1 , exhibited activity against both the targeted enzymes and the parasites themselves. nih.govnih.gov It showed a selectivity index greater than 7, indicating it was more toxic to the parasite than to human cells. nih.gov
Table 2: Antiparasitic Activity of Chroman-4-one Derivatives
| Compound | Target Parasite | Target Enzyme | EC50 (µM) | % Inhibition at 50 µM | Reference |
|---|---|---|---|---|---|
| 1 | T. brucei | TbPTR1 / LmPTR1 | 7.2 | 31% (L. infantum) | nih.gov |
| 2 | T. brucei | TbPTR1 / LmPTR1 | 13.9 | 29% (L. infantum) | nih.gov |
| 3 | T. brucei | TbPTR1 / LmPTR1 | >50 | Inactive (L. infantum) | nih.gov |
Anticonvulsant Activity
The chroman-4-one scaffold has also been investigated for its potential in treating neurological disorders such as epilepsy. nih.gov A study focusing on chromanone oxime derivatives identified specific compounds with significant anticonvulsant effects. researchgate.net
In a pentylenetetrazole (PTZ)-kindling model of epilepsy, 7-chlorochromanone O-(2,4-dichlorobenzyl)oximes were found to be the most effective compounds in delaying seizures at a dose of 30 mg/kg. researchgate.net This research highlights that modifications to the benzyl fragments and the chroman ring are critical for the anticonvulsant activity of these derivatives. researchgate.net
Antiviral Activity (e.g., Anti-HIV)
Chroman and its related structures have been a source of promising antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). nih.govresearchgate.net
One notable example is the chromanone derivative 12-oxocalanolide A, which was evaluated for its in vitro activity against HIV and simian immunodeficiency virus (SIV). nih.gov This compound was identified as an inhibitor of HIV-1 reverse transcriptase, a critical enzyme for viral replication. nih.gov
Another study reported the synthesis of chroman aldehydes that inhibit HIV infectivity. nih.gov The most efficacious compounds in this series had IC50 values, the concentration required to inhibit 50% of HIV replication, ranging from 30 to 40 µM. nih.gov Structure-activity relationship studies have revealed that substitutions on the chroman ring, such as at the C-2 and C-6 positions, are crucial for anti-HIV activity, which can be mediated through the inhibition of the HIV-1 integrase strand transfer process. researchgate.net Further research on fused chromene derivatives has also identified compounds with inhibitory activity against both HIV-1 and HIV-2 in cell cultures. researchgate.net
Table 3: Anti-HIV Activity of Chroman Derivatives
| Compound Class | Mechanism of Action | Key Findings | IC50 / EC50 Values | Reference |
|---|---|---|---|---|
| 12-oxocalanolide A | HIV-1 Reverse Transcriptase Inhibitor | First calanolide analogue shown to inhibit SIV. | Not specified | nih.gov |
| Chroman aldehydes | Inhibition of HIV replication | Fourteen-carbon compounds were the most efficacious. | 30 - 40 µM (IC50) | nih.gov |
| Fused Chromene Derivatives | Inhibition of HIV-1 and HIV-2 replication | Several synthesized compounds showed inhibitory activity in MT-4 cells. | 1.9 - >217 µM (EC50) | researchgate.net |
Preclinical Studies and Lead Optimization
In Vitro and In Vivo Efficacy Studies
The therapeutic potential of chroman-4-amine and its derivatives has been explored through a variety of in vitro and in vivo studies, primarily focusing on their applications in neurodegenerative diseases and cancer.
In Vitro Studies:
Enzyme Inhibition: A significant body of research has focused on the inhibitory effects of this compound derivatives on enzymes implicated in neurodegenerative diseases. For instance, a library of gem-dimethylthis compound compounds was synthesized and shown to be selective inhibitors of equine serum butyrylcholinesterase (eqBuChE), with inhibition values in the range of 7.6–67 μM. researchgate.netnih.gov Kinetic studies revealed that these compounds act as mixed inhibitors. researchgate.netnih.gov In another study, propargyl gem-dimethylchromanamines were prepared for monoamine oxidase (MAO) inhibition, with the most active compound showing 28% inhibition of MAO-B at a 1 µM concentration. nih.gov Furthermore, certain 6-bromo-substituted chromans have demonstrated significant inhibition of MAO-B.
Anticancer Activity: The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines. For example, a series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides were tested against human lung adenocarcinoma (A-549) and human breast (MCF-7) cancer cell lines. d-nb.info One compound, in particular, showed promising cytotoxicity against both cell lines with IC50 values of 22.09 and 6.40 ± 0.26 µg/mL, respectively. d-nb.info Similarly, chroman-4-one fused 1,3,4-thiadiazole (B1197879) derivatives have been screened for their in vitro anticancer activity against MDA-MB-231, MCF-7, and Vero cell lines. psgcas.ac.in
Antioxidant and Anti-inflammatory Properties: Chroman derivatives have been noted for their antioxidant activity, including the ability to scavenge free radicals and inhibit lipid peroxidation. Some derivatives have also demonstrated anti-inflammatory effects by reducing the expression of inflammatory markers like COX-2 and TNF-alpha in activated macrophages.
Antimicrobial Activity: Certain chroman derivatives have exhibited promising antibacterial activity. For example, some analogs have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL against resistant strains.
In Vivo Studies:
Neurodegenerative Disease Models: While much of the research is in the early stages, some this compound derivatives have been advanced to in vivo models. For instance, pharmacokinetic simulations have indicated that some of the most active BuChE inhibitors can cross the blood-brain barrier, a crucial property for treating central nervous system disorders. researchgate.net
Antitumor Activity: A newly synthesized chromene derivative was studied for its antitumor activity against hepatocellular carcinoma (HCC) induced by diethylnitrosamine (DEN) in rats. researchgate.net The study found that the compound could down-regulate the expression of pro-inflammatory genes such as TNF-α and VEGF, and modulate the balance of Bcl2 and Bax proteins, suggesting its potential to control cancer progression. researchgate.net
Assessment of Drug-Likeness and Pharmacological Profiles
The evaluation of drug-likeness and pharmacological profiles is a critical step in the development of new therapeutic agents from the this compound scaffold. These assessments help to predict the potential of a compound to be developed into a safe and effective drug.
Computational tools are frequently employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly synthesized this compound derivatives. For example, the Swiss-ADME tool has been used to predict the drug-likeness and pharmacological properties of gem-dimethylthis compound compounds that inhibit butyrylcholinesterase. researchgate.netnih.gov These predictions indicated that the most active examples possessed excellent drug-likeness and pharmacological properties. researchgate.netnih.gov Similarly, for a series of chromanone fused 1,3,4-thiadiazole derivatives designed as gamma-secretase inhibitors, ADMET pharmacokinetic parameters such as blood-brain barrier penetration, human intestinal absorption, aqueous solubility, and potential for hepatotoxicity were determined using computational modules. psgcas.ac.in
The lipophilicity of this compound derivatives, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of their pharmacokinetic behavior. For instance, the predicted LogP of 6-(Trifluoromethyl)this compound is 2.1, indicating moderate lipophilicity. vulcanchem.com The high lipophilicity of some early chroman-4-one-based SIRT2 inhibitors was identified as a limitation for their use in more advanced in vivo and in vitro tests, leading to efforts to synthesize analogs with increased hydrophilicity. acs.org
Structure-activity relationship (SAR) studies play a crucial role in understanding how chemical structure influences the pharmacological profile. Modifications to the this compound scaffold can drastically alter the pharmacological profile. For example, in a series of GPR55 ligands based on the chromen-4-one scaffold, the length of an aliphatic side-chain was found to determine both the potency and the functional behavior of the compounds. acs.org The introduction of different substituents on the chroman ring, such as halogens or methoxy (B1213986) groups, also significantly influences the compound's properties and potential biological interactions. vulcanchem.comontosight.ai
The chromen-4-one scaffold itself is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties and the wide range of biological activities exhibited by its derivatives. acs.orgacs.org This inherent drug-like nature makes it an attractive starting point for the development of new therapeutic agents. acs.org
Selectivity Profiling Against Multiple Targets
A crucial aspect of preclinical drug development is ensuring that a lead compound interacts selectively with its intended target to maximize efficacy and minimize off-target side effects. For this compound derivatives, selectivity profiling has been a key area of investigation, particularly for enzymes and receptors implicated in various diseases.
Cholinesterases: In the context of Alzheimer's disease, research has focused on developing selective inhibitors of butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE). A synthesized library of gem-dimethylthis compound compounds demonstrated selectivity for equine serum BuChE (eqBuChE), with inhibition values ranging from 7.6 to 67 μM. researchgate.netnih.gov This selectivity is a desirable trait, as BuChE levels increase in the later stages of Alzheimer's disease.
Monoamine Oxidases (MAOs): this compound derivatives have also been evaluated for their inhibitory activity against MAO-A and MAO-B, enzymes that are targets for the treatment of depression and neurodegenerative disorders. A series of C7-substituted chromanones were found to be remarkably potent and selective MAO-B inhibitors, with weak or no inhibition of MAO-A. researchgate.net One compound, in particular, exhibited an IC50 of 8.62 nM for MAO-B and a selectivity index greater than 11,627-fold over MAO-A. researchgate.net However, a set of propargyl gem-dimethylchromanamines were only moderately active against MAO-B. nih.gov
Sirtuins (SIRTs): Chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, a class of enzymes involved in aging-related diseases. A series of substituted chroman-4-one and chromone (B188151) derivatives were found to be highly selective for SIRT2 over SIRT1 and SIRT3. acs.org The most potent inhibitors showed over 70% inhibition of SIRT2 at 200 μM, with less than 10% inhibition of SIRT1 and SIRT3 at the same concentration. acs.org The structure-activity relationship studies revealed that electron-withdrawing groups on the aromatic ring and an alkyl side chain at the 2-position were crucial for potent and selective SIRT2 inhibition. acs.orgresearchgate.net
G Protein-Coupled Receptors (GPCRs): In the development of ligands for the lipid-activated GPCR GPR55, a series of chromen-4-one derivatives were synthesized and evaluated for their selectivity against related orphan GPCRs GPR18 and GPR35, as well as the cannabinoid receptors CB1 and CB2. acs.org This broad screening is essential to identify compounds with a clean pharmacological profile.
The table below summarizes the selectivity of some this compound derivatives against different biological targets.
| Compound Class | Target | Selectivity Profile | Reference(s) |
| gem-Dimethylchroman-4-amines | Butyrylcholinesterase (BuChE) | Selective for eqBuChE with IC50 in the range of 7.6 – 67 μM. | researchgate.netnih.gov |
| C7-substituted chromanones | Monoamine Oxidase B (MAO-B) | Highly selective for MAO-B over MAO-A (SI > 11627.9-fold for the best compound). | researchgate.net |
| Substituted chroman-4-ones/chromones | Sirtuin 2 (SIRT2) | Highly selective for SIRT2 over SIRT1 and SIRT3. | acs.org |
Toxicological Properties and Safety Profile Assessment (e.g., hERG, CYP450s, Mitochondrial Toxicity, Cytotoxicity)
The assessment of toxicological properties is a critical component of preclinical studies to ensure the safety of potential drug candidates. For this compound derivatives, several key areas of toxicity have been investigated.
hERG Inhibition: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias. Therefore, assessing the hERG inhibition potential of new chemical entities is a standard part of safety pharmacology. For some chromen-4-one derivatives, early in vitro ADME-tox properties, including hERG inhibition, have been determined. researchgate.net In silico predictions for a 4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amine derivative indicated no inhibition of hERG I and II. scirp.orgscirp.org
Cytochrome P450 (CYP450) Inhibition: The CYP450 family of enzymes is central to the metabolism of most drugs. Inhibition of these enzymes can lead to drug-drug interactions and altered pharmacokinetic profiles. In silico studies on a 4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amine derivative predicted it to be a substrate of CYP3A4, suggesting potential involvement in metabolic pathways mediated by this enzyme. scirp.org Early in vitro ADME-tox studies for other chromen-4-one derivatives have also included evaluation of cytochrome P450 inhibition. researchgate.net
Mitochondrial Toxicity: Mitochondria are essential for cellular energy production, and drug-induced mitochondrial dysfunction can lead to significant toxicity, particularly in high-energy-demand organs like the heart. mdpi.com Some chromen-4-one derivatives have been assessed for mitochondrial toxicity. researchgate.net For instance, a study on N-phenyl-3′-(chrom-4-one-3-yl)-isoxazolidines found that one compound induced apoptosis through a mitochondrial-dependent pathway in human promyelocytic leukemia (HL-60) cells, as indicated by a loss of mitochondrial membrane potential. researchgate.net Assays comparing cell viability in glucose versus galactose media are often used to specifically identify mitochondrial toxicants. evotec.com
Cytotoxicity: The cytotoxicity of this compound derivatives is often evaluated against various cell lines to determine their therapeutic window and potential for off-target toxicity. While some derivatives show selective cytotoxicity towards cancer cells, others have been found to be non-cytotoxic or only moderately cytotoxic to normal cell lines like the neurodegenerative disease model cell-line SH-SY5Y. researchgate.net For example, 3-methylidenechroman-4-ones were found to be much more cytotoxic for leukemia cells than for the solid tumor MCF-7 cells. nih.gov In another study, some newly synthesized chromanone derivatives were evaluated for cytotoxicity against SH-SY5Y neuroblastoma cells. bohrium.com
The table below provides a summary of the toxicological properties assessed for certain this compound derivatives.
| Toxicity Parameter | Compound Class/Derivative | Findings | Reference(s) |
| hERG Inhibition | 4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amine | Predicted not to be an inhibitor of hERG I/II. | scirp.orgscirp.org |
| CYP450 Inhibition | 4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amine | Predicted to be a substrate of CYP3A4. | scirp.org |
| Mitochondrial Toxicity | N-phenyl-3′-(chrom-4-one-3-yl)-isoxazolidines | One compound induced apoptosis via a mitochondrial-dependent pathway. | researchgate.net |
| Cytotoxicity | gem-Dimethylchroman-4-amines | Some were non-cytotoxic, others moderately cytotoxic in SH-SY5Y cells. | researchgate.net |
| Cytotoxicity | 3-Methylidenechroman-4-ones | More cytotoxic to leukemia cells than MCF-7 solid tumor cells. | nih.gov |
Development of Novel Therapeutic Agents and Strategies
The this compound scaffold has served as a versatile platform for the development of novel therapeutic agents targeting a range of diseases, particularly neurodegenerative disorders and cancer. Research efforts have focused on synthesizing and optimizing derivatives to enhance their potency, selectivity, and pharmacokinetic properties.
Neurodegenerative Diseases:
A significant area of focus has been the development of multi-target-directed ligands (MTDLs) for Alzheimer's disease, leveraging the chromanone core. bohrium.com By incorporating pharmacophores from known drugs like the acetylcholinesterase (AChE) inhibitor donepezil (B133215) and a monoamine oxidase B (MAO-B) inhibitor, novel hybrids have been created. bohrium.com This strategy aims to address the complex pathology of Alzheimer's by simultaneously modulating multiple targets. One optimized compound demonstrated balanced, submicromolar inhibitory activities against both AChE and MAO-B. bohrium.com
The chroman structure is recognized for its neuroprotective properties. Derivatives of chroman compounds have been shown to inhibit butyrylcholinesterase (BuChE), an enzyme involved in cognitive function, with potencies comparable to existing drugs for cognitive disorders. researchgate.net Furthermore, the synthesis of propargyl gem-dimethylchromanamines has been explored for MAO inhibition, another key target in neurodegeneration. nih.gov
Cancer:
Chroman-4-one and its derivatives have been investigated for their antiproliferative properties in various cancer cell lines. d-nb.infoacs.org For instance, novel chroman-4-one and chromone-based SIRT2 inhibitors have been developed. acs.orggu.se Two such compounds showed significant reduction in the proliferation of breast and lung cancer cells, indicating that SIRT2-selective inhibitors based on this scaffold could be valuable for cancer therapy. gu.se
The synthesis of chroman-4-one fused 1,3,4-thiadiazole derivatives has been pursued to create novel anticancer agents. psgcas.ac.in Some of these compounds displayed considerable activity against the MCF-7 breast cancer cell line. psgcas.ac.in Similarly, N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides have shown promising cytotoxicity against both lung and breast cancer cell lines. d-nb.info
Other Therapeutic Areas:
The versatility of the this compound scaffold extends beyond neurodegeneration and cancer. Chromenone-based derivatives have been developed as agonists and antagonists for the lipid-activated G protein-coupled receptor GPR55, a target for inflammatory diseases, neuropathic pain, and metabolic disorders. acs.org The chroman-4-one framework has also been used to develop β-turn mimetics of the peptide hormone somatostatin (B550006), resulting in compounds with agonistic properties at two somatostatin receptor subtypes. gu.se Additionally, some chroman derivatives have shown potential as anti-Trypanosoma brucei agents. researchgate.net
The general strategy involves the synthesis of a library of derivatives with modifications at various positions of the chroman ring, followed by screening for biological activity. nih.govd-nb.infopsgcas.ac.inacs.org This approach allows for the elucidation of structure-activity relationships (SAR) to guide further optimization. acs.orgbohrium.com
Challenges and Future Directions in this compound Research
While the this compound scaffold holds considerable promise for the development of new therapeutic agents, several challenges remain in its research and development.
One of the primary challenges lies in the synthesis of these molecules, particularly in achieving stereochemical control. The synthesis of enantiomerically pure chroman-4-amines often requires multi-step procedures and careful optimization of reaction conditions. For example, the synthesis of (S)-8-Chloro-6-methoxythis compound involves key challenges such as reducing catalyst loading in certain steps and recycling chiral auxiliaries for large-scale production. vulcanchem.com The synthesis of certain chroman-4-one derivatives can also be complex and may require specialized reagents and techniques. researchgate.net
Another significant challenge is optimizing the pharmacokinetic properties of this compound derivatives. While some compounds have shown good predicted drug-likeness, others have limitations such as high lipophilicity, which can hinder their development for in vivo applications. acs.org Future research will need to focus on modifying the scaffold to improve properties like aqueous solubility and metabolic stability without compromising biological activity. psgcas.ac.in
Ensuring target selectivity is also a continuing challenge. While some derivatives have shown excellent selectivity for specific enzymes or receptors, further profiling against a broader range of biological targets is necessary to fully characterize their off-target effects and ensure a favorable safety profile. researchgate.netacs.org
Future directions in this compound research will likely involve:
Expansion of Multi-Target-Directed Ligand (MTDL) Strategies: Given the complexity of diseases like Alzheimer's, the MTDL approach is particularly promising. Future work could involve designing this compound-based hybrids that target additional pathways involved in neurodegeneration, such as neuroinflammation and oxidative stress.
Exploration of New Therapeutic Areas: While much of the focus has been on neurodegenerative diseases and cancer, the diverse biological activities of this compound derivatives suggest their potential in other areas, such as infectious diseases, metabolic disorders, and inflammatory conditions.
Advanced In Vivo and Toxicological Studies: As promising lead compounds are identified, more extensive in vivo efficacy and safety studies will be required. This includes comprehensive toxicological assessments to identify any potential liabilities early in the drug development process.
Development of Novel Synthetic Methodologies: The development of more efficient, scalable, and stereoselective synthetic routes to chroman-4-amines will be crucial for facilitating further research and potential commercialization. This could involve the use of novel catalysts or biocatalytic methods. sci-hub.se
Application of Advanced Computational Tools: The use of in silico methods for predicting ADMET properties, binding modes, and potential off-target effects will continue to be an integral part of the drug discovery process, helping to guide the design and optimization of new this compound derivatives.
Q & A
Q. What synthetic methodologies are commonly employed to prepare chroman-4-amine derivatives?
this compound derivatives are typically synthesized via a multi-step process starting from chroman-4-one. Key steps include:
- Reduction : Chroman-4-one is reduced to chroman-4-ol using sodium borohydride.
- Amination : Chroman-4-ol is converted to this compound via reaction with ammonium chloride.
- Enantioselective synthesis : Chiral resolution techniques, such as column chromatography (hexane/AcOEt eluent), are used to isolate specific stereoisomers (e.g., (R)- or (S)-chroman-4-amine) .
- Derivatization : Substituents (e.g., trifluoroacetyl, fluoro, or bromo groups) are introduced via electrophilic substitution or alkylation reactions .
Q. What structural features of this compound influence its biological activity?
The gem-dimethyl group at the 3-position is critical for BuChE (butyrylcholinesterase) inhibition, enhancing binding affinity and selectivity. Substitutions at the 6- or 8-positions (e.g., methoxy, trifluoromethyl) modulate lipophilicity, metabolic stability, and receptor interactions. For example:
- 8-OMe-substituted this compound exhibits the highest BuChE inhibition (IC₅₀ = 7.6 µM) .
- Fluorinated derivatives (e.g., (S)-6-fluoro-8-trifluoromethyl) improve blood-brain barrier permeability, relevant for CNS-targeted therapies .
Q. How is this compound characterized in terms of purity and stereochemistry?
- NMR and HRMS : Used to confirm molecular structure and substituent positions .
- Chiral chromatography : Resolves enantiomers (e.g., (R)- vs. (S)-chroman-4-amine), with optical rotation ([α]D) measurements validating stereochemical purity .
- HPLC : Quantifies purity (>95% for most research-grade compounds) .
Advanced Research Questions
Q. How do this compound derivatives interact with cholinesterases (AChE/BuChE), and what are the implications for Alzheimer’s disease research?
this compound acts as a mixed-type inhibitor of BuChE, binding both the free enzyme and enzyme-substrate complex. Key findings:
- Kinetic studies : Inhibitor constants (Ki) for BuChE range from 7.6 µM (8-OMe derivative) to >100 µM (non-gem-dimethyl analogues) .
- Structural basis : The gem-dimethyl group stabilizes hydrophobic interactions in the BuChE active site, while substituents like naphthyl groups enhance π-π stacking .
- Therapeutic relevance : BuChE inhibition reduces amyloid-β aggregation and neuroinflammation in AD models .
Q. What contradictions exist in reported MAO inhibition data for this compound derivatives, and how can they be resolved?
Discrepancies arise between computational docking predictions and experimental MAO-A/B inhibition results:
- Predicted activity : Molecular docking suggests strong MAO-A binding due to propargyl-amine "warheads."
- Observed data : Most derivatives show low MAO-A/B inhibition (<25% at 1 µM), except naphthyl-substituted analogues (e.g., 13.3% MAO-A inhibition for 4d) .
- Resolution : Covalent bond formation with FAD cofactors (not modeled in docking) may explain gaps. Advanced studies should incorporate time-dependent inhibition assays and X-ray crystallography .
Q. How do stereochemical configurations (R vs. S) of this compound impact biological activity?
- Enantioselective effects : (R)-chroman-4-amine shows TNF-α suppression in breast cancer models, while the (S)-isomer exhibits distinct pharmacokinetic profiles .
- BuChE selectivity : (S)-6-fluoro-8-trifluoromethyl-chroman-4-amine demonstrates enhanced metabolic stability compared to its (R)-counterpart .
- Methodological note : Stereochemistry is controlled via chiral auxiliaries (e.g., tert-butanesulfinyl groups) during synthesis .
Q. What experimental strategies are recommended to address low yields in this compound synthesis?
- Solvent optimization : Green solvents like MeTHF improve scalability (45% yield for gram-scale reactions) .
- Catalyst screening : Palladium or nickel catalysts enhance amination efficiency in challenging substrates.
- Protecting groups : Use of tert-butoxycarbonyl (Boc) groups prevents side reactions during functionalization .
Methodological Guidelines
Q. How should researchers design assays to evaluate this compound’s inhibitory activity?
- Cholinesterase assays : Use Ellman’s method with acetylthiocholine iodide as substrate, measuring absorbance at 412 nm. Include donepezil as a positive control .
- MAO inhibition : Employ fluorometric assays with kynuramine substrate, quantifying 4-hydroxyquinoline fluorescence (λex = 310 nm, λem = 400 nm) .
- Dose-response curves : Test 5–6 concentrations in duplicate, reporting IC₅₀ values with ±SD .
Q. What analytical techniques are critical for resolving contradictory bioactivity data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
